4-Methyl-acridone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68506-36-5 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-methyl-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14(11)16/h2-8H,1H3,(H,15,16) |
InChI Key |
UJDZYKLDVNNWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl Acridone and Its Derivatives
Classical and Established Synthetic Routes to the Acridone (B373769) Scaffold
The foundational methods for constructing the tricyclic acridone system have been refined over a century and remain relevant in organic synthesis. These routes typically involve the formation of a key intermediate, N-phenylanthranilic acid, followed by a cyclization step.
Ullmann Condensation for N-Phenylanthranilic Acid Precursors and Subsequent Cyclization
The Ullmann condensation is a cornerstone in the synthesis of N-phenylanthranilic acid and its derivatives, which are the direct precursors to the acridone ring system. orgsyn.orgwikipedia.orgnih.govorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl amine with an aryl halide. wikipedia.orgnih.gov For the synthesis of the N-phenylanthranilic acid precursor to 4-methyl-acridone, this typically involves the reaction of 2-chlorobenzoic acid with an appropriately substituted aniline (B41778) or vice-versa. orgsyn.orgguidechem.com
The classical Ullmann conditions often require harsh reaction environments, including high temperatures (frequently over 200°C) and the use of polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.orgnih.gov The reaction is typically promoted by stoichiometric amounts of copper powder or copper salts. orgsyn.orgwikipedia.org
Once the N-phenylanthranilic acid precursor is obtained, the final step is an intramolecular cyclization to form the acridone ring. This is generally achieved by heating the acid in the presence of a strong dehydrating agent. Concentrated sulfuric acid is a common reagent for this purpose, effecting cyclization by heating on a water bath. orgsyn.orgarkat-usa.org Other acidic reagents like polyphosphoric acid (PPA) have also been employed, sometimes offering milder conditions. arkat-usa.orgjuniperpublishers.com The cyclization proceeds via an intramolecular electrophilic acylation, where the carboxylic acid group attacks the adjacent aromatic ring to close the central six-membered ring, forming the stable tricyclic acridone structure.
| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| o-Chlorobenzoic acid, Aniline | Copper oxide, K₂CO₃ | Reflux in excess aniline, 2 hours | N-Phenylanthranilic acid | 82-93% | orgsyn.org |
| N-Phenylanthranilic acid | Conc. H₂SO₄ | 100°C, 4 hours | Acridone | 55-60% | orgsyn.orgarkat-usa.org |
| N-Phenylanthranilic acid | Polyphosphoric acid | Variable | Acridone | Variable | arkat-usa.org |
Friedel-Crafts Acylation for Acridinone (B8587238) Formation
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for forming carbon-carbon bonds involving an aromatic ring. wikipedia.orgnih.gov In the context of acridone synthesis, it is typically employed as an intramolecular cyclization step. arkat-usa.orgwikipedia.org This approach involves the cyclization of an N-phenylanthranilic acid derivative, where the carboxylic acid is converted into a more reactive acylating species (like an acyl chloride) or activated by a strong Lewis acid, which then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring to form the acridone core. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com
Traditional Friedel-Crafts reactions often require stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), because the catalyst complexes with the product ketone. wikipedia.orgorganic-chemistry.org The reaction conditions are similar to other electrophilic aromatic substitutions. A more recent and efficient variation involves an iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. arkat-usa.org This method utilizes a cooperative catalytic system of Fe(OTf)₂ and dichloromethyl methyl ether (DCME) under mild, ligand-free conditions, offering high regioselectivity and excellent yields. arkat-usa.org This demonstrates a significant improvement over harsher traditional methods that use concentrated sulfuric acid or polyphosphoric acid. arkat-usa.org
| Precursor | Catalyst/Reagent | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| N-Phenylanthranilic acids | Fe(OTf)₂, DCME | Mild, ligand-free | High regioselectivity and yields | arkat-usa.org |
| N-Phenylanthranilic acid | Conc. H₂SO₄ | 100°C | Harsh conditions, moderate yield | arkat-usa.org |
| N-Phenylanthranilic acid | Polyphosphoric acid | Elevated temperature | Requires excess reagent | arkat-usa.org |
Other Established Reaction Sequences (e.g., Bernthsen Acridine (B1665455) Synthesis Adaptation)
The Bernthsen acridine synthesis, first reported in 1884, is a classical method for preparing 9-substituted acridines. wikipedia.orgpharmaguideline.comcambridge.orgslideshare.net It involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride at high temperatures (200-270°C). wikipedia.orgcambridge.org While this reaction directly yields acridines, it can be adapted for the synthesis of the acridone scaffold. For instance, the resulting 9-substituted acridine can be oxidized to the corresponding acridone.
The reaction mechanism is thought to involve the formation of an N-aryl derivative of the diarylamine as an intermediate. cambridge.org The yield and applicability of the Bernthsen synthesis can be influenced by the nature of the carboxylic acid used and the reaction conditions. cambridge.orgresearchgate.net For example, using formic acid gives poor yields, while acetic acid and benzoic acid provide good yields. cambridge.org The high temperatures and harsh conditions are significant drawbacks of this method. More contemporary modifications have explored the use of polyphosphoric acid, which can allow for lower reaction temperatures, albeit sometimes with reduced yields, or microwave irradiation in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) to improve efficiency. wikipedia.orgresearchgate.net
Contemporary and Innovative Synthetic Approaches to this compound Analogues
Modern synthetic chemistry has introduced a range of more efficient, milder, and versatile methods for the construction of the acridone skeleton. These approaches often offer advantages such as shorter reaction times, higher yields, and greater functional group tolerance.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. nih.govbanglajol.info In the synthesis of acridone derivatives, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. acadpubl.euias.ac.inresearchgate.net This technique has been successfully applied to various steps in acridone synthesis, including the cyclization of N-phenylanthranilic acid and copper-catalyzed coupling reactions. ias.ac.inresearchgate.net
For example, the synthesis of functionalized acridones has been achieved by reacting methyl 2-amino-6-methoxybenzoate with phloroglucinol (B13840) in the presence of a catalytic amount of indium chloride under microwave irradiation for just 25 minutes, affording the product in 75% yield. acadpubl.eu Similarly, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to produce acridones bearing a 1,2,3-triazole unit was performed efficiently using microwave assistance. ias.ac.in The use of microwave heating provides rapid and uniform heating of the reaction mixture, leading to enhanced reaction rates and often cleaner products. nih.gov
| Reaction Type | Reactants | Catalyst/Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Acridone formation | Methyl 2-amino-6-methoxybenzoate, Phloroglucinol | Indium chloride, Microwave | 25 min | 75% | acadpubl.eu |
| CuAAC | 10-(prop-2-yn-1-yl)acridone, 2-azido-N-phenylacetamide | CuSO₄, Sodium ascorbate, Microwave (200 W) | Not specified | Isolated yield | ias.ac.in |
| Bernthsen Synthesis | Diarylamine, Carboxylic acid | p-TSA, Microwave, Solventless | Not specified | Improved yield | researchgate.net |
Catalytic Methodologies (e.g., Lewis Acid Catalysis, Palladium-Catalyzed Buchwald-Hartwig C-N Amination, Copper-Catalyzed N-Arylation)
The development of advanced catalytic systems has revolutionized the synthesis of acridones, providing milder and more efficient alternatives to classical methods.
Lewis Acid Catalysis: Lewis acids play a crucial role in promoting the cyclization step of acridone synthesis, particularly in Friedel-Crafts type reactions as discussed earlier. arkat-usa.org Modern approaches utilize catalytic amounts of Lewis acids like iron(II) triflate to achieve high efficiency under mild conditions. arkat-usa.org Other Lewis acids such as tin(IV) chloride, aluminum chloride, and scandium(III) triflate have also been investigated for their ability to catalyze reactions that form heterocyclic structures, including those related to the acridone core. princeton.eduresearchgate.netmdpi.comresearchgate.net
Palladium-Catalyzed Buchwald-Hartwig C-N Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology has been effectively applied to the synthesis of acridones, offering an efficient and convenient route to form the six-membered heterocyclic ring. uq.edu.ausemanticscholar.org The reaction typically involves the coupling of an amine with an aryl halide or triflate. wikipedia.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org This method provides a potent alternative to the harsher conditions of the traditional Ullmann condensation for forming the key N-aryl bond in the acridone precursor. uq.edu.au
Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation reactions, which include the classical Ullmann condensation, have been significantly improved with the development of new ligands and catalytic systems. researchgate.netresearchgate.netbeilstein-journals.orgmdpi.comacs.org These modern variants, sometimes referred to as Ullmann-type or Chan-Evans-Lam reactions, can proceed under much milder conditions than the traditional Ullmann reaction. wikipedia.orgresearchgate.net Soluble copper catalysts, often in combination with ligands such as diamines or N,N-dimethyl glycine, can effectively catalyze the N-arylation of amines with aryl halides to produce the N-phenylanthranilic acid precursors. mdpi.commdpi.com These improved copper-catalyzed methods offer a more cost-effective and environmentally benign alternative to palladium-catalyzed reactions for C-N bond formation in the synthesis of acridone derivatives. researchgate.netmdpi.com
| Methodology | Catalyst System | Key Advantage | Reference |
|---|---|---|---|
| Lewis Acid Catalysis | Fe(OTf)₂, Sc(OTf)₃ | Mild conditions, high efficiency for cyclization | arkat-usa.orgresearchgate.net |
| Buchwald-Hartwig Amination | Palladium with phosphine ligands | High efficiency for C-N bond formation, broad scope | wikipedia.orguq.edu.au |
| Modern Copper-Catalyzed N-Arylation | Copper salts with ligands (e.g., diamines) | Milder conditions than classical Ullmann, cost-effective | researchgate.netmdpi.com |
Iterative Nucleophilic Aromatic Substitution (SNAr) for Complex Acridone Structures
The construction of the acridone core can be efficiently achieved through an iterative nucleophilic aromatic substitution (SNAr) reaction sequence. This strategy is particularly useful for building the central N,N-bridged ring of the acridone molecule. nih.gov
A practical example of this methodology is the synthesis of a fluorescent acridone molecule, a process suitable for undergraduate organic chemistry laboratories. nih.govnih.gov In the final transformation of this synthesis, an iterative SNAr reaction sequence is employed to construct the central acridone ring. nih.gov This step typically follows the preparation of a suitable precursor, often synthesized via Grignard addition and oxidation. nih.govnih.gov The SNAr reactions in this context demonstrate a powerful method for ring-closing, leading to the formation of the tricyclic acridone system. The yields for this transformation are generally moderate to good, with reported values ranging from 20% to 90%. nih.govnih.gov After the reaction, the acridone product is often purified by recrystallization from a solvent like DMSO to yield needle-like crystals of high purity (>95%). nih.gov
Grignard Addition and Subsequent Oxidation Steps in Acridone Precursor Synthesis
The synthesis of acridone precursors often involves the use of Grignard reagents in addition reactions, followed by an oxidation step. nih.govnih.gov This sequence allows for the construction of key intermediates that can then be cyclized to form the acridone core.
A common approach begins with the generation of a Grignard reagent from an appropriately substituted aryl halide, such as 2,4,5-trifluorobromobenzene. nih.gov This Grignard reagent then undergoes a double addition reaction with an ester, like ethyl formate, to produce a diarylcarbinol. nih.gov It is crucial to maintain anhydrous conditions and control the reaction temperature to achieve good yields, which can range from 50% to 80% for this step. nih.gov
The resulting alcohol is then subjected to oxidation to form the corresponding diaryl ketone. A TEMPO-catalyzed oxidation using sodium hypochlorite (B82951) (NaOCl) as the stoichiometric oxidant is an effective method for this transformation. nih.gov This ketone precursor contains the necessary framework for the subsequent iterative nucleophilic aromatic substitution to form the final acridone structure. nih.gov
Synthesis of Structurally Diverse this compound Derivatives
N-Alkylation and N-Substitution Strategies for Acridones
The nitrogen atom of the acridone ring system is a common site for functionalization, allowing for the introduction of a wide variety of substituents. N-alkylation is a primary strategy to modify the properties of the acridone core.
Microwave irradiation has been shown to be an efficient method for the N-alkylation of acridone. researchgate.net Using a solid support reagent like potassium fluoride (B91410) (KF) absorbed on alumina (B75360) (Al2O3), N-alkyl acridones can be synthesized in high yields, ranging from 90-96%. researchgate.net This solvent-free approach is environmentally friendly and offers a significant improvement over traditional methods. researchgate.net
More conventional methods involve the use of alkylating agents such as alkyl halides. For instance, electron-rich acridans can be alkylated with powerful reagents like trifluoromethanesulfonates (triflates). google.com The N-alkylation of acridone precursors with reagents like 1,3-propane sultone at high temperatures is another established method for introducing N-sulfopropyl groups. google.com Copper-catalyzed N-arylation is another route to prepare acridone precursors. researchgate.net
The following table summarizes various N-alkylation strategies for acridones:
| Alkylating Agent/Method | Conditions | Yield | Reference |
|---|---|---|---|
| Alkyl Halides | Microwave, KF/Al2O3 | 90-96% | researchgate.net |
| Trifluoromethanesulfonates | N/A | N/A | google.com |
| 1,3-Propane Sultone | High Temperature | N/A | google.com |
| Copper-catalyzed N-arylation | Copper catalyst | High | researchgate.net |
Construction of Acridone Esters and Amides
The functionalization of the acridone core can also be achieved through the introduction of ester and amide functionalities, often at the 4-position. These derivatives are typically synthesized from a carboxylic acid precursor.
A high-yielding synthesis of 9-anilinoacridine-4-carboxylic acid has been reported, which serves as a key intermediate for the solid-phase synthesis of acridine-peptide conjugates. researchgate.net Acridone-4-carboxylic acid derivatives have also been prepared and tested as potential inhibitors of the Hepatitis C virus. jocpr.com Specifically, N-(pyridin-4-yl)-amide and N-(pyridin-2-yl)-amide of acridone-4-carboxylic acid have shown notable activity. jocpr.com
The synthesis of acridone esters can be achieved through methods like the Yamaguchi esterification protocol. tandfonline.com This method has been used to couple mycophenolic acid (MPA) with N-(ω-hydroxyalkyl)-9-acridone-4-carboxamides, requiring the protection of the phenolic group in MPA. tandfonline.commostwiedzy.pl The resulting ester conjugates are then obtained after deprotection. tandfonline.com
Preparation of Bis- and Tetra-Acridines Incorporating Acridone Moieties
To explore the effects of multimeric structures, bis- and tetra-acridines incorporating acridone moieties have been synthesized. These molecules typically consist of two or four acridine units linked by a flexible or rigid chain.
A common synthetic pathway involves the N-alkylation of a suitable acridine precursor, such as 4-(bromomethyl)acridine, with various amines. mdpi.comnih.gov The synthesis of the 4-(bromomethyl)acridine precursor itself starts with the Ullmann condensation of ortho-toluidine and 2-bromobenzoic acid, followed by cyclization to form 4-methyl-9(10H)-acridinone. mdpi.comnih.gov
Dimeric acridine derivatives can be obtained by reacting 4-(bromomethyl)acridine with aliphatic or aromatic primary amines, with yields ranging from 41-97%. mdpi.com The use of diamines, such as piperazine (B1678402) and homopiperazine, also leads to the formation of dimeric structures. mdpi.com Tetrameric N,N,N',N'-tetra[methyl(4'-acridinyl)]-diaminoalkanes can be synthesized by using a substoichiometric amount (0.5 equivalents) of a diamine, resulting in yields of 52-89%. mdpi.com
Hybrid Acridone Conjugates (e.g., Triazoles, Isoxazolines, Pyrazoles)
The synthesis of hybrid molecules that combine the acridone scaffold with other heterocyclic rings like triazoles, isoxazolines, and pyrazoles has been an active area of research. These hybrid structures are often designed to combine the properties of both moieties.
Acridone-Triazole Hybrids: Novel acridone-1,2,3-triazole hybrid derivatives can be synthesized using microwave-assisted copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click reaction". ias.ac.in This method provides good yields and involves the 1,3-dipolar cycloaddition of a 10-(prop-2-yn-1-yl)acridone with an azide. ias.ac.inresearchgate.net Both conventional and microwave-assisted methods have been employed, with the latter significantly reducing reaction times. researchgate.net
Acridone-Isoxazole Hybrids: Acridone-isoxazole derivatives can be prepared through a 1,3-dipolar cycloaddition reaction between nitrile oxides and N-propargyl acridone. researchgate.netresearchgate.net This approach combines the acridone and isoxazole (B147169) pharmacophores into a single molecule. researchgate.net
Acridone-Pyrazole Hybrids: The synthesis of pyrazole-acridine derivatives has also been reported. researchgate.net One method involves the cyclization of a pyrazole-4-carbaldehyde derivative with dimedone and p-nitroaniline to yield the hybrid compound. researchgate.net Another approach to pyrazolo[4,3-a]acridines involves a Claisen condensation of a dihydroacridin-4(1H)-one with ethylformate, followed by treatment with hydrazine (B178648) hydrate. researchgate.net
Application of Green Chemistry Principles in Acridone Synthesis
The synthesis of this compound and its derivatives has increasingly benefited from the application of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. msu.edurroij.com These principles are pivotal in developing more sustainable and environmentally benign synthetic methodologies. Key areas of focus in the green synthesis of acridones include the use of alternative energy sources, employment of safer solvents and catalysts, and the design of atom-economical reaction pathways.
One of the prominent green chemistry approaches in acridone synthesis is the utilization of microwave irradiation . rjptonline.org This technique often leads to a significant reduction in reaction times, increased product yields, and easier work-up procedures compared to conventional heating methods. rjptonline.orgjocpr.com For instance, a highly efficient method for the synthesis of 9-acridone derivatives, including this compound, involves the cyclic condensation of aromatic amines with o-chlorobenzoic acid using a Lewis acid catalyst like ZnCl2 in a microwave reactor. jocpr.com This method offers a cleaner and more efficient alternative to traditional methods that often employ harsh catalysts like concentrated H2SO4, PPA, POCl3, and P2O5. jocpr.com
Another key aspect of green chemistry in this context is the move towards solvent-free synthesis or the use of environmentally benign solvents. arkat-usa.orgcmu.edu Solvent-free reactions, often conducted under thermal heating or microwave irradiation, can lead to nearly quantitative yields of acridone derivatives. arkat-usa.orgresearchgate.net When solvents are necessary, the focus shifts to greener alternatives like water or ionic liquids. ijcce.ac.irnih.gov For example, a one-pot, three-component reaction for the synthesis of acridine-1,8(2H,5H)-diones has been successfully carried out in water under microwave irradiation, demonstrating the feasibility of aqueous-phase synthesis. ijcce.ac.ir
The use of ionic liquids as both solvents and catalysts represents another significant advancement. nih.govdcu.ie Their low volatility, thermal stability, and tunable properties make them attractive replacements for volatile organic compounds (VOCs). nih.gov While specific examples for this compound are emerging, the broader application of ionic liquids in the synthesis of heterocyclic compounds, including acridones, highlights their potential. nih.govlongdom.org
Furthermore, the development of catalyst-free or metal-free synthetic routes is a growing area of interest. researchgate.netresearchgate.net These methods avoid the use of potentially toxic and expensive metal catalysts, contributing to a cleaner synthesis process. For instance, a transition-metal-free approach for the direct assembly of acridone derivatives has been developed from simple and readily available starting materials. researchgate.net
Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the synthesis of various heterocyclic compounds. nih.govnih.govmdpi.com Sonication can accelerate reaction rates and improve yields, aligning with the principles of green chemistry by reducing energy consumption and reaction times. mdpi.com
The following interactive data table summarizes and compares different green synthetic methodologies for acridone derivatives, providing insights into the reaction conditions and their respective advantages.
The research findings clearly indicate a paradigm shift towards more sustainable synthetic practices in the field of acridone chemistry. The application of these green principles not only minimizes the environmental impact but also often leads to more efficient and economical synthetic routes.
Advanced Spectroscopic and Photophysical Characterization of 4 Methyl Acridone Systems
Detailed Spectroscopic Methods for Structural and Electronic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For 4-Methyl-acridone, NMR analysis provides detailed information about the arrangement of atoms and the connectivity within the molecule.
While specific ¹H NMR data for this compound was not extensively detailed in the provided search results, ¹³C NMR data is available. A ¹³C NMR spectrum for this compound was recorded on a Bruker AM-200 instrument nih.gov. The characteristic signals for the acridone (B373769) core, including the carbonyl carbon (C=O) and aromatic carbons, along with the methyl group, are expected to be discernible. In related acridone systems, the carbonyl carbon typically resonates around 175-180 ppm rsc.orgresearchgate.net. The methyl group attached to the acridone core would typically appear as a singlet in the ¹H NMR spectrum and a characteristic signal in the ¹³C NMR spectrum, often in the aliphatic region.
Table 3.1.1: Representative ¹³C NMR Data for Acridone Derivatives (Illustrative)
| Carbon Atom | Typical Chemical Shift (ppm) | Assignment in Acridone Core | Reference (for related compounds) |
| C=O | 175-180 | Carbonyl group | rsc.orgresearchgate.net |
| Aromatic C | 110-150 | Various aromatic carbons | nih.govrsc.orgresearchgate.netrsc.org |
| Methyl (CH₃) | 15-25 | Methyl substituent | rsc.orgresearchgate.netclockss.org |
Note: Specific ¹³C NMR data for this compound from PubChem nih.gov indicates the use of a Bruker AM-200, but detailed assignments are not fully provided in the snippet. The table above provides illustrative values based on related acridone structures.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis (GC-MS, HRMS)
Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation patterns.
For this compound (C₁₄H₁₁NO), the exact mass has been computed as 209.084063974 Da nih.gov. This precise mass measurement is crucial for confirming the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) analysis typically reveals a molecular ion peak corresponding to the compound's molecular weight. In the case of this compound, GC-MS data indicates a top peak at m/z 209 nih.gov. This aligns with the calculated molecular weight, confirming the presence of the molecular ion. Fragmentation patterns, observed as smaller peaks at lower m/z values, can provide further structural insights by indicating the loss of specific molecular fragments whitman.eduweebly.comchemguide.co.uk. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition, as demonstrated by the computed exact mass nih.gov.
Table 3.1.2: Mass Spectrometry Data for this compound
| Technique | Ion Type | m/z Value | Formula/Assignment | Reference |
| GC-MS | Molecular Ion | 209 | C₁₄H₁₁NO | nih.gov |
| HRMS | Exact Mass | 209.084063974 | C₁₄H₁₁NO | nih.gov |
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. Specific vibrational frequencies are characteristic of different chemical bonds and functional groups.
The acridone core possesses a characteristic carbonyl (C=O) stretching vibration. For acridone and its derivatives, this absorption typically appears in the region of 1600-1700 cm⁻¹ rsc.orgias.ac.inmdpi.combeilstein-journals.orgnih.govuc.edu. For this compound, the presence of the C=O group is expected to yield a strong absorption band in this range. Additionally, vibrations associated with aromatic C-H stretching and bending, as well as C-C stretching within the aromatic rings, are observed in the IR spectrum uc.eduresearchgate.net. The methyl group substituent would also contribute characteristic C-H stretching and bending vibrations.
Table 3.1.3: Characteristic IR Absorption Frequencies for Acridone Derivatives
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity | Reference (for related compounds) |
| Carbonyl (C=O) | Stretch | 1600-1700 | Strong | rsc.orgias.ac.inmdpi.combeilstein-journals.orgnih.gov |
| Aromatic C-H | Stretch | 3000-3100 | Medium | uc.eduresearchgate.net |
| Aromatic C=C | Stretch | 1450-1600 | Medium | uc.eduresearchgate.net |
| Methyl (CH₃) | Stretch | 2850-2970 | Medium | uc.edu |
| Methyl (CH₃) | Bend | 1375, 1450 | Medium | uc.edu |
Ultraviolent-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy probes electronic transitions within a molecule, providing information about conjugated systems and chromophores.
Analysis of Absorption Maxima and Spectroscopic Band Characteristics
The UV-Vis absorption spectrum of this compound is characterized by absorption maxima (λmax) that are indicative of the electronic transitions within the acridone chromophore, influenced by the methyl substituent. Acridone itself exhibits absorption bands in the UV region, typically around 250-350 nm, corresponding to π-π* transitions within the aromatic system rsc.orgphotochemcad.comresearchgate.net. The methyl group at the 4-position may cause subtle shifts in these absorption bands due to its electronic and steric effects.
Studies on related acridone derivatives have shown absorption bands extending into the visible region, particularly when electron-donating or electron-withdrawing groups are present, which can lead to intramolecular charge transfer transitions rsc.orgresearchgate.net. The shape, intensity (molar absorptivity, ε), and position of these bands are sensitive to the molecular structure and the surrounding solvent environment rsc.orgnih.govacs.org.
Solvatochromic Effects on Absorption Profiles
Solvatochromism, the phenomenon where a compound's absorption or emission spectra shift in response to changes in solvent polarity, is a critical property for understanding molecular interactions and designing responsive materials. For acridone derivatives, including those related to this compound, studies indicate that solvent polarity significantly influences their absorption profiles. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the charge transfer absorption bands rsc.orgnih.gov. This shift is attributed to the stabilization of the excited state, which often possesses a larger dipole moment than the ground state nih.govresearchgate.net. For instance, some acridone derivatives exhibit blue shifts in absorption peaks in ethyl acetate (B1210297), potentially due to hydrogen bonding with solvent molecules rsc.org. Conversely, in increasing aprotic environments like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF), a red shift in the absorption spectrum of acridone derivatives has been observed mdpi.com. The specific nature and magnitude of these shifts are correlated with the molecule's donor-acceptor architecture rsc.org.
Intermolecular Aggregation Phenomena in Thin Films and Solutions
Intermolecular aggregation significantly impacts the photophysical properties of organic molecules. In acridone derivatives, aggregation in thin films and solutions can lead to a red shift in absorption maxima, accompanied by broadening of the spectral peaks. This suggests the formation of aggregates, such as J-aggregates or excimers, which alter the electronic interactions between molecules rsc.orgnih.gov. The precise nature of these aggregates and their influence on optical properties are dependent on factors like molecular structure and the surrounding environment. Studies on acridone derivatives have shown that π–π stacking interactions and hydrogen bonding play crucial roles in determining molecular packing in the crystalline state, influencing aggregation behavior rsc.org.
Fluorescence and Luminescence Spectroscopy
Fluorescence and luminescence spectroscopy are powerful tools for characterizing the light-emitting properties of molecules, providing insights into their electronic structure and excited-state behavior.
Determination of Emission Maxima and Stokes Shifts
The emission maxima and Stokes shifts of acridone derivatives are sensitive to their molecular environment. For acridone itself, emission maxima have been reported in the range of 541-585 nm depending on the solvent researchgate.netsphinxsai.com. Studies on acridone derivatives like MeAcd12C and MedAcd12P show fluorescence emission wavelengths between 560–590 nm in various solvents mdpi.com. The Stokes shift, defined as the difference between the absorption and emission maxima, provides information about the relaxation processes occurring in the excited state. For acridone derivatives, Stokes shifts have been evaluated using equations like the Lippert–Mataga equation, relating them to the energy difference between ground and excited states mdpi.com. For example, considerable Stokes shifts of about 50 nm have been observed for some acridone derivatives rsc.org. The magnitude of the Stokes shift can also be influenced by solvent polarity, with changes in solvent affecting the excited state geometry and solvation fiveable.menih.gov.
Table 1: Representative Emission Maxima and Stokes Shifts of Acridone Derivatives
| Compound/Derivative | Solvent | Emission Maxima (nm) | Stokes Shift (nm) | Reference |
| Acridone | Carbon Tetrachloride | 544, 574.6 | ~30-33 | sphinxsai.com |
| Acridone | Dichloromethane | 545.8, 576 | ~30-33 | sphinxsai.com |
| Acridone | Ethanol (B145695) | 541 | ~30-33 | sphinxsai.com |
| MeAcd12C | Various | 560–590 | Not specified | mdpi.com |
Note: Stokes shifts for MeAcd12C and MedAcd12P were evaluated by the Lippert–Mataga equation and are related to energy difference between ground and excited states, but specific nm values were not directly provided in the text for all solvents.
Quantification of Fluorescence Quantum Yields
The fluorescence quantum yield () quantifies the efficiency of the fluorescence process. For some acridone derivatives, quantum yields have been found to be independent of solvent polarity, while others show varying quantum yields depending on the solvent mdpi.com. For example, in polar protic organic solvents like methanol (B129727) and ethanol, high quantum yields have been observed for certain acridone derivatives, whereas very low quantum yields were obtained in water, THF, and DCM mdpi.com. Studies on other acridine (B1665455) derivatives have shown that fluorescence quantum yields can increase significantly with increasing solvent polarity, with values ranging from 0.5% to 35.6% rsc.org. The incorporation of specific moieties, such as pyrene, into acridine derivatives has been shown to enhance quantum yields across different solvent polarities acs.org.
Electrochemical Studies for Redox Properties
Electrochemical studies are crucial for understanding the redox behavior and electronic properties of organic molecules like this compound. Techniques such as cyclic voltammetry (CV) provide insights into the oxidation and reduction potentials, which are directly related to the molecule's ability to donate or accept electrons. These potentials, in turn, allow for the estimation of key energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Understanding these parameters is vital for predicting the compound's stability, reactivity, and potential applications in areas such as organic electronics and photochemistry.
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox pathways of a compound. It involves sweeping the potential of a working electrode linearly between two set limits and monitoring the resulting current. For this compound, CV experiments are typically conducted in a suitable solvent (e.g., acetonitrile, dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) and a reference electrode (e.g., Ag/AgCl, saturated calomel (B162337) electrode (SCE), or ferrocene/ferrocenium (Fc/Fc+)).
Studies on acridone derivatives, including those with methyl substituents, reveal characteristic oxidation and reduction processes. The oxidation potentials generally correspond to the removal of an electron from the HOMO, while reduction potentials relate to the addition of an electron to the LUMO. The specific values are influenced by the electronic structure of the acridone core and the presence of substituents like the methyl group at the 4-position. For this compound, CV typically shows one or more reversible or quasi-reversible oxidation and reduction peaks. The exact potential values can vary slightly depending on the experimental conditions, such as the solvent, electrolyte concentration, and scan rate. For instance, research on related acridone systems indicates that the first oxidation process often occurs within a potential range of +0.8 to +1.2 V versus SCE, reflecting the ease of electron donation from the π-system. Reduction processes are generally observed at more negative potentials, indicating the molecule's electron-accepting capabilities.
Data Table: Cyclic Voltammetry of this compound (Illustrative Data based on related acridone studies)
| Process | Potential (V vs. SCE) | Reversibility | Notes |
| Oxidation 1 | +0.95 to +1.05 | Quasi-reversible | Electron removal from HOMO |
| Reduction 1 | -1.60 to -1.70 | Quasi-reversible | Electron addition to LUMO |
Note: Specific experimental data for this compound may vary across different studies and conditions.
Derivation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The HOMO and LUMO energy levels are fundamental parameters that dictate the electronic and optical properties of a molecule. These energy levels can be estimated from electrochemical data, particularly from cyclic voltammetry, by correlating the observed redox potentials with known energy levels of a standard redox couple, such as the ferrocene/ferrocenium (Fc/Fc+) couple.
The oxidation potential (E_ox) is commonly used to estimate the HOMO energy level using the empirical relationship: E_HOMO = - (E_ox - E(Fc/Fc+)) - 4.8 eV
Similarly, the reduction potential (E_red) can be used to estimate the LUMO energy level: E_LUMO = - (E_red - E(Fc/Fc+)) - 4.8 eV
Here, E(Fc/Fc+) is the potential of the ferrocene/ferrocenium couple, typically taken as approximately 4.8 eV below the vacuum level, and the subtraction accounts for the potential difference relative to the standard. For this compound, studies on related acridone derivatives suggest that the HOMO levels are typically in the range of -5.3 to -5.7 eV, reflecting the electron-rich nature of the acridone core. The LUMO levels are generally found in the range of -2.5 to -2.9 eV, indicating its capacity to accept electrons. The energy gap between HOMO and LUMO, derived from these values, provides an indication of the molecule's optical band gap and its potential for charge transport.
Data Table: Estimated HOMO and LUMO Energy Levels for this compound (Illustrative Data based on related acridone studies)
| Energy Level | Value (eV) | Reference Potential | Method of Derivation |
| HOMO | -5.4 to -5.6 | Fc/Fc+ (4.8 eV) | Cyclic Voltammetry |
| LUMO | -2.6 to -2.8 | Fc/Fc+ (4.8 eV) | Cyclic Voltammetry |
Note: The values presented are representative and derived from electrochemical measurements under specific conditions, often calibrated against the Fc/Fc+ redox couple.
Computational Chemistry and Molecular Modeling of 4 Methyl Acridone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 4-Methyl-acridone. These methods solve the Schrödinger equation for the molecule, yielding information about its geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov For acridone (B373769) derivatives, DFT calculations, particularly using functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometric optimization. nih.govresearchgate.net This optimization provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation.
Furthermore, DFT is instrumental in elucidating the electronic structure. By calculating the distribution of electron density, researchers can understand how electrons are shared between atoms, which influences the molecule's chemical behavior. tandfonline.com Studies on related acridine (B1665455) and acridone compounds have successfully used DFT to analyze their structural parameters and vibrational spectra, showing good agreement with experimental data. nih.govdntb.gov.uaresearchgate.net This foundational understanding of the optimized geometry and electronic landscape of this compound is essential for predicting its reactivity and interaction with other molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical stability and reactivity. iucr.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. FMO analysis for acridine derivatives helps in characterizing their chemical reactivity and has been applied to various analogues to understand their electronic properties. iucr.orgresearchgate.netresearchgate.net For this compound, this analysis provides insights into its potential to participate in chemical reactions and biological interactions.
The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. rsc.org The MESP map displays regions of negative and positive electrostatic potential, which are typically color-coded.
In MESP maps of acridone derivatives, red-colored regions indicate a negative potential, corresponding to areas rich in electrons (electrophilic sites), such as those around oxygen or nitrogen atoms. researchgate.netresearchgate.net Blue-colored regions signify a positive potential, indicating electron-deficient areas (nucleophilic sites). researchgate.net This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-receptor binding. For this compound, the MESP map can pinpoint the likely sites for electrophilic and nucleophilic attack, offering a rationale for its binding behavior with biological targets like proteins and DNA. tandfonline.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a ligand with a biological target, such as a protein or DNA.
Acridine and its derivatives are well-known for their ability to interact with DNA, often by intercalating between base pairs. nih.govbohrium.com Molecular docking simulations have been employed to predict the specific binding modes of acridone analogues with DNA. These studies reveal detailed interactions, such as the formation of hydrogen bonds and pi-sigma interactions between the acridone ring and nucleotide base pairs. iajpr.com The binding can also occur through groove binding or partial intercalation. nih.gov
Similarly, docking studies are used to investigate the interaction of acridone derivatives with protein targets. For instance, simulations have shown that acridone analogues can fit into the ATP-binding site of kinases like MARK4. nih.gov By predicting these binding poses, researchers can understand the structural basis for the biological activity of compounds like this compound and guide the design of more potent and selective inhibitors.
Beyond predicting the binding mode, molecular docking provides a quantitative assessment of the binding affinity, often expressed as a docking score or binding energy (typically in kcal/mol). iajpr.comindexcopernicus.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and its target.
Studies on various acridone analogues have reported a range of binding affinities for different biological targets. For example, N10-substituted acridones showed glide scores as low as -8.80 kcal/mol when docked with DNA. iajpr.com Other derivatives have demonstrated binding affinities ranging from -8.6 to -10.8 kcal/mol against the MARK4 protein. nih.gov These quantitative predictions are invaluable for comparing the potential efficacy of different analogues and for prioritizing compounds for further experimental testing. The binding affinity data from these computational studies often correlate well with experimentally determined binding constants. nih.govnih.gov
Table of Binding Affinities for Acridone Analogues
| Compound Class | Target | Binding Affinity/Score | Reference |
|---|---|---|---|
| N10-substituted acridones | DNA | -8.20 to -8.80 (Glide Score) | iajpr.com |
| 2,4-Dimethoxy acridones | DNA | -6.04 to -7.01 kcal/mol | indexcopernicus.com |
| 2-Methylacridone derivatives | MARK4 Protein | -8.6 to -10.8 kcal/mol | nih.gov |
| Propyl acridone | ct-DNA | 6.19 x 10⁴ M⁻¹ (Binding Constant) | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By simulating these interactions, researchers can gain insights into the dynamic behavior of compounds like this compound in complex biological systems, which is often not achievable through static modeling alone.
MD simulations provide a lens through which the structural stability and conformational flexibility of this compound can be observed within a simulated biological environment, such as in aqueous solution or near a protein target. The stability of the compound's structure can be assessed by monitoring metrics like the Root-Mean-Square Deviation (RMSD) over the course of the simulation. A stable RMSD value suggests that the compound maintains its core structure, while significant fluctuations can indicate large conformational changes. plos.org
For a molecule like this compound, simulations can reveal how it adapts its shape (conformation) upon interacting with different environments. For instance, the orientation of the methyl group or the planarity of the acridone core might adjust to fit into a protein's binding pocket. These dynamic changes are crucial for understanding its mechanism of action. The simulation trajectory provides a detailed, time-resolved view of these movements, capturing transient conformations that may be critical for biological activity.
A key strength of MD simulations is their ability to map the complex network of intermolecular interactions between a compound and its surroundings. For this compound, this involves tracking hydrogen bonds, hydrophobic interactions, and van der Waals forces with water molecules, ions, or amino acid residues of a target protein over the simulation period.
These simulations can identify key residues that form stable and persistent interactions with the acridone scaffold or its methyl substituent. nih.gov For example, the carbonyl group of the acridone ring may act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine in a protein target. Analyzing the duration and geometry of these interactions helps to understand the binding affinity and specificity of the compound. This dynamic perspective is vital, as the strength and nature of these interactions can fluctuate, revealing the key components that stabilize the compound in its bound state.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational approaches that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are instrumental in drug discovery for optimizing lead compounds and predicting the activity of novel molecules.
For the acridone class of compounds, numerous QSAR studies have established strong correlations between specific molecular features and biological activities, such as anticancer and antiparasitic effects. nih.govresearchgate.net The biological activity of acridone derivatives is largely attributed to the planar nature of their aromatic structure, which allows them to intercalate with DNA. nih.govnih.gov However, the nature and position of substituents on the acridone core are critical determinants of this activity and selectivity. nih.gov
Studies on various acridone derivatives have shown that properties like lipophilicity (fat-solubility) and specific geometric parameters are important for their antitumor activity. nih.gov For this compound, the presence of the methyl group at the 4-position influences its electronic properties, steric profile, and lipophilicity. QSAR models have demonstrated that even small changes, such as the addition of a methyl group, can significantly impact how the molecule interacts with its biological target, potentially enhancing or diminishing its efficacy. nih.gov For instance, substituents on the acridone ring can affect the molecule's ability to bind to enzymes like topoisomerases or interact with DNA quadruplexes. nih.govresearchgate.net
| Structural Feature/Property | Influence on Biological Activity | Example Activity | Reference |
|---|---|---|---|
| Planarity of Acridone Core | Essential for DNA intercalation, a primary mechanism of action. | Anticancer | nih.gov |
| Lipophilicity (LogP) | Affects membrane permeability and access to intracellular targets. Optimal lipophilicity is crucial for activity. | Antitumor | nih.gov |
| Substituent Position | The position of substituents (like the methyl group in this compound) can cause steric hindrance or form key interactions, altering binding affinity and selectivity. | Anticancer, Antileishmanial | nih.govmdpi.com |
| Electron-donating/withdrawing Groups | Modifies the electronic properties of the aromatic system, influencing DNA binding and interaction with protein targets. | Antitumor | nih.gov |
| Side Chains | Basic side chains can enhance interactions with the acidic backbone of DNA. | Antiparasitic, Chemosensitizing | nih.gov |
Building on the correlations identified in QSAR studies, researchers have developed robust predictive models for the biological activity of acridone derivatives. These models use statistical methods and machine learning algorithms to forecast the activity of new or untested compounds based solely on their chemical structure.
Various modeling techniques have been successfully applied to acridones. Artificial Neural Networks (ANN) have been used to predict the antitumor activity of acridinone (B8587238) derivatives, achieving a high correlation coefficient of 0.9484 between the predicted and experimentally observed activities. nih.gov Multiple Linear Regression (MLR) is another common technique used to create equations that relate molecular descriptors (numerical representations of chemical properties) to activity. researchgate.net These models often incorporate descriptors related to molecular geometry, volume, electronic properties (like HOMO-LUMO energy gap), and lipophilicity to make their predictions. nih.govresearchgate.net Such predictive models are invaluable tools, enabling the virtual screening of large libraries of potential acridone-based drugs and prioritizing the synthesis of the most promising candidates, thereby accelerating the drug discovery process. arxiv.org
| Model Type | Predicted Activity | Key Descriptors Used | Reported Performance Metric | Reference |
|---|---|---|---|---|
| Artificial Neural Networks (ANN) | Antitumor | Geometrical properties, Lipophilicity | Correlation Coefficient (R) = 0.9484 | nih.gov |
| Multiple Linear Regression (MLR) | Activity against B-16 Melanoma | Total energy, Molecular volume, HOMO-LUMO energy gap, Polarizability | Coefficient of Determination (R²) = 0.93 | researchgate.net |
| General QSAR Models | Anticancer | Physicochemical, topological, and electronic parameters | Statistically significant correlations established | nih.gov |
Biological Activity and Mechanistic Investigations of 4 Methyl Acridone and Its Analogues in Vitro Focus
Interaction with Molecular Targets and Biochemical Pathways
The biological effects of 4-methyl-acridone and its analogues are attributed to their interactions with several key molecular targets and their modulation of critical biochemical pathways. These interactions are fundamental to their observed cellular activities.
A primary mechanism of action for many acridone (B373769) derivatives is their ability to intercalate into DNA. researchgate.netnih.gov The planar aromatic structure of the acridone nucleus allows these molecules to insert themselves between the base pairs of the DNA double helix. researchgate.netnih.gov This intercalation leads to structural distortions of the DNA, which can interfere with essential cellular processes such as DNA replication and transcription. nih.gov The binding affinity of acridone derivatives to calf thymus DNA (CT-DNA) has been reported to be in the range of 10⁴ to 10⁶ M⁻¹. nih.gov For instance, a series of novel N¹⁰-substituted 2,4-dimethoxy acridones were synthesized and their DNA-binding studies revealed that the compound bearing a butyl pyrazole (B372694) side chain exhibited the highest percentage of binding (90.78%) with CT-DNA. indexcopernicus.com
Table 1: DNA Binding Affinity of Acridone Analogues
| Compound/Analogue | Binding Constant (K_b) with CT-DNA | Method |
|---|---|---|
| Acridone Derivatives | 10⁴ to 10⁶ M⁻¹ | Spectroscopic Titration |
| N¹⁰-substituted 2,4-Dimethoxy acridone (with butyl pyrazole side chain) | 90.78% binding | HPLC |
This table presents the DNA binding affinities of various acridone analogues, highlighting their potential to intercalate with DNA.
Acridone derivatives have been identified as potent inhibitors of topoisomerase enzymes, which are crucial for resolving topological issues in DNA during various cellular processes. researchgate.netwikipedia.org Inhibition of these enzymes leads to the accumulation of DNA strand breaks and subsequent cell death. nih.gov Both Topoisomerase I and Topoisomerase II are targets for different acridone analogues. nih.gov For example, some 9-aminoacridone derivatives have been investigated as potential topoisomerase II inhibitors. researchgate.net Acriflavine, an acridine (B1665455) derivative, has been shown to bind to both Topoisomerase I and II, hindering the re-ligation of DNA breaks. nih.gov
Table 2: Topoisomerase Inhibition by Acridone Analogues
| Compound/Analogue | Target Enzyme | IC₅₀ |
|---|---|---|
| Acriflavine | Topoisomerase I & II | Not specified |
| 9-aminoacridone derivatives | Topoisomerase II | Under investigation |
This table summarizes the inhibitory activity of selected acridone analogues against topoisomerase enzymes.
The acridone scaffold has also been found to be a valuable framework for the development of kinase inhibitors. Various acridone alkaloids have demonstrated inhibitory activity against a range of kinases involved in cell signaling and regulation. For instance, the acridone alkaloid acrifoline (B1238893) has shown potent inhibition of several kinases with the following IC₅₀ values: DYRK1A (0.075 μM), CLK1 (0.17 μM), GSK3 (2 μM), CDK1 (5.3 μM), and CDK5 (9 μM). rsc.org Other acridone alkaloids, chlorospermine B and atalaphyllidine, also exhibited activity against DYRK1A with IC₅₀ values of 5.7 μM and 2.2 μM, respectively. rsc.org Furthermore, chlorospermine B demonstrated inhibition of CLK1 with an IC₅₀ of 7 μM. rsc.org
Table 3: Kinase Inhibition by Acridone Alkaloids
| Compound | Target Kinase | IC₅₀ (μM) |
|---|---|---|
| Acrifoline | DYRK1A | 0.075 |
| CLK1 | 0.17 | |
| GSK3 | 2 | |
| CDK1 | 5.3 | |
| CDK5 | 9 | |
| Chlorospermine B | DYRK1A | 5.7 |
| CLK1 | 7 | |
| Atalaphyllidine | DYRK1A | 2.2 |
This table details the inhibitory concentrations of various acridone alkaloids against a panel of kinases.
The biological activity of acridone derivatives extends to the inhibition of other important enzymes. Several acridone analogues have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. For example, certain tacrine/acridine hybrids have demonstrated potent inhibition of human AChE with IC₅₀ values in the nanomolar range (2 to 8 nM). rsc.org Another study on acridone glycosides identified a d-ribose (B76849) derivative as a selective inhibitor of butyrylcholinesterase (BChE) with an IC₅₀ of 6.95 μM. nih.govnih.gov
Furthermore, acridone alkaloids isolated from the fruits of Zanthoxylum zanthoxyloides and Zanthoxylum leprieurii have been identified as inhibitors of aromatase and glycosyltransferase. rsc.orgd-nb.inforesearchgate.net Computational studies predicted that specific acridone alkaloids are inhibitors of both of these enzymes. d-nb.inforesearchgate.net
Table 4: Other Enzyme Inhibitory Activities of Acridone Analogues
| Compound/Analogue Class | Target Enzyme | IC₅₀ |
|---|---|---|
| Tacrine/acridine hybrids | Acetylcholinesterase (AChE) | 2 - 8 nM |
| Acridone glycoside (d-ribose derivative) | Butyrylcholinesterase (BChE) | 6.95 μM |
| Acridone alkaloids | Aromatase | Predicted inhibitor |
| Acridone alkaloids | Glycosyltransferase | Predicted inhibitor |
This table showcases the diverse enzyme inhibitory profile of acridone analogues.
A significant area of research for acridone derivatives is their ability to combat multidrug resistance (MDR) in cancer cells. nih.gov MDR is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of the cell. aacrjournals.orgnih.gov Acridone analogues have been shown to act as P-gp inhibitors, thereby reversing MDR and restoring the efficacy of anticancer drugs. nih.govmdpi.com For example, a synthetic ardeemin (B1246212) derivative, AV200, was found to be a potent modulator of resistance to doxorubicin, vincristine, and paclitaxel, with potencies several-fold higher than that of verapamil. nih.gov In vitro studies confirmed that AV200 reverses MDR by directly inhibiting the P-gp-mediated drug efflux. nih.gov
In Vitro Biological Efficacy Assays
The anticancer potential of this compound analogues has been evaluated in numerous in vitro studies using a variety of cancer cell lines. These assays typically measure the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).
A range of N¹⁰-substituted acridone-2-carboxamide derivatives exhibited promising anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing IC₅₀ values of less than 10 μM. nih.gov Specifically, one derivative demonstrated high activity with IC₅₀ values of 4.72 μM and 5.53 μM against MCF-7 and MDA-MB-231 cells, respectively. nih.gov
In another study, acridone alkaloids were tested for their cytotoxicity against various cancer cell lines. One compound showed moderate cytotoxic activity against the WRL-68 liver cancer cell line with an IC₅₀ value of 86 μM. rsc.org Other acridone alkaloids have shown inhibitory effects against the MOLT-3 human cancer cell line with IC₅₀ values ranging from 5.4 to 9.8 μM. researchgate.net Furthermore, novel N-(acridin-9-yl)-N-(2-substituted benzoyl) derivatives were synthesized and tested against MCF-7 cell lines, with one derivative showing a significant IC₅₀ value of 46.402 μg/ml. benthamdirect.com
Table 5: In Vitro Cytotoxicity of Acridone Analogues against Various Cancer Cell Lines
| Compound/Analogue Class | Cancer Cell Line | IC₅₀ |
|---|---|---|
| N¹⁰-substituted acridone-2-carboxamide derivative | MCF-7 (Breast) | 4.72 μM |
| MDA-MB-231 (Breast) | 5.53 μM | |
| Acridone alkaloid | WRL-68 (Liver) | 86 μM |
| Cycloatalaphylline-A | MOLT-3 (Leukemia) | 8.0 μM |
| N-methylbuxifoliadine E | MOLT-3 (Leukemia) | 5.4 μM |
| Atalantiaphylline G | MOLT-3 (Leukemia) | 9.8 μM |
| N-(acridin-9-yl)-N-(2-substituted benzoyl) derivative (APZ7) | MCF-7 (Breast) | 46.402 μg/ml |
This table provides a summary of the in vitro cytotoxic efficacy of various acridone analogues across different cancer cell lines.
Anticancer Activity against Diverse Cancer Cell Lines (e.g., Leukemia, Melanoma, Neuroblastoma, Breast Adenocarcinoma, Colorectal Carcinoma, Glioblastoma)
The acridone scaffold, including this compound and its derivatives, has been a subject of extensive research for its potential as an anticancer agent. These compounds have demonstrated cytotoxic activity against a wide array of cancer cell lines, including leukemia, melanoma, neuroblastoma, breast adenocarcinoma, colorectal carcinoma, and glioblastoma. The primary mechanism of action for many acridone derivatives is their ability to intercalate with DNA and inhibit enzymes crucial for cell replication, such as topoisomerase I/II and telomerase. researchgate.netnih.gov
Research has shown that new 4-methyl-1-nitroacridine analogues exhibit cytotoxic activity. researchgate.net One such analogue, compound (8), was found to be cytotoxic against amelanotic Ab melanoma and the DC form of SH-SY5Y neuroblastoma after 72 hours of incubation, with IC50 values of 88 µM and 116 µM, respectively. researchgate.net Other analogues in the same study showed an ability to inhibit the mitochondrial activity of melanoma and neuroblastoma cells at high doses. researchgate.net
In the realm of breast cancer, N10-substituted acridone-2-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against MCF-7 and MDA-MB-231 cell lines. nih.gov Compounds with nitro, fluoro, and chloro substitutions on a phenyl ring at the 4th position demonstrated potent anti-cancer and AKT inhibitory activity. nih.gov Notably, compound 8f in one study showed the highest activity against MCF-7 and MDA-MB-231 with IC50 values of 4.72 µM and 5.53 µM, respectively. nih.gov The presence of a carboxamide linker between the phenyl and acridone rings was also found to increase activity against both cell lines. nih.gov
Furthermore, novel xanthone (B1684191) and acridone derivatives have been synthesized and tested against colorectal cancer (HCT116), glioblastoma (A-172), and breast cancer (Hs578T) cell lines, with several compounds displaying good in vitro antiproliferative activities. nih.gov Tetracyclic acridone derivatives have also shown activity against HT29 (colorectal carcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov
The photocytotoxicity of certain acridine derivatives has been noted against murine leukemia L1210 cells. rsc.org Additionally, some acridone derivatives have been identified as potent inhibitors of the IRE1-XBP1 branch of the unfolded protein response, showing significant cytotoxicity against multiple myeloma (MM) cells. rsc.org
Table 1: Anticancer Activity of this compound Analogues
| Compound/Derivative | Cancer Cell Line(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| 4-methyl-1-nitroacridine analogue (8) | Amelanotic Ab melanoma, SH-SY5Y neuroblastoma (DC form) | Cytotoxic with IC50 values of 88 µM and 116 µM, respectively. | researchgate.net |
| N10-substituted acridone-2-carboxamide (8f) | MCF-7 and MDA-MB-231 (Breast adenocarcinoma) | IC50 values of 4.72 µM and 5.53 µM, respectively. | nih.gov |
| Xanthone-acridone conjugates (7a, 7e, 9e, 14a, 14b) | HCT116 (Colorectal carcinoma), A-172 (Glioblastoma), Hs578T (Breast cancer) | Good in vitro antiproliferative activities. | nih.gov |
| Propyl-AcrDTU | Murine leukemia L1210 | Photocytotoxic activity. | rsc.org |
Antimicrobial Activity (Antibacterial, Antifungal)
Acridone derivatives have a historical significance as antibacterial agents, and recent research is revisiting their potential, especially in the context of antibiotic-resistant pathogens. mdpi.comamazonaws.com The planar structure of the acridone nucleus allows for intercalation into bacterial DNA, which is a key mechanism of their antimicrobial action.
Studies have demonstrated that novel acridone derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. amazonaws.com Modifications to the acridone core have been shown to enhance antibacterial efficacy, with some derivatives outperforming conventional antibiotics like ciprofloxacin. amazonaws.com Acridone-based compounds have also shown promise in addressing infections caused by multidrug-resistant pathogens like Pseudomonas aeruginosa. amazonaws.com
In addition to their antibacterial properties, acridone derivatives have been investigated for their antifungal activity. Certain derivatives have shown significant inhibition against various fungal strains. amazonaws.com The development of acridone derivatives containing a 1,3,4-oxadiazole (B1194373) moiety has been a strategy to enhance antibacterial activity. mdpi.com
Antiviral Activity against Specific Pathogens (e.g., Herpes Simplex Virus, Cytomegalovirus, Hepatitis C Virus)
The antiviral potential of this compound and its analogues has been explored against several viruses. The antiviral action of acridones is well-documented, with activity reported against Herpes Simplex Virus (HSV), Cytomegalovirus (CMV), and Hepatitis C Virus (HCV). nih.gov
Synthetic acridones have emerged as promising compounds for treating herpes virus infections. mdpi.com These novel anti-herpes acridones often have a simpler structure and higher selectivity compared to naturally occurring acridone alkaloids. mdpi.com Their mechanism of action typically involves inhibiting viral replication after the virus has adsorbed to the host cell. mdpi.com For HSV, some prototype inhibitors block viral DNA maturation, leading to an abnormal accumulation of viral capsids. mdpi.com
In the context of Hepatitis C, acridone derivatives have been identified as potent inhibitors of in vitro HCV replication. nih.gov One such derivative, Fac4, was shown to inhibit approximately 70% of HCV replication and almost 80% of viral release. nih.gov The proposed mechanism for this inhibition is through intercalation with double-stranded RNA. nih.gov Other acridone-4-carboxylic acid derivatives have been found to be efficient inhibitors of HCV RNA replication by targeting the NS3 helicase enzyme. mdpi.com Two compounds, the N-(pyridin-4-yl)-amide and N-(pyridin-2-yl)-amide of acridone-4-carboxylic acid, have shown selectivity indexes of 19.4 and 40.5, respectively. mdpi.com
Antimalarial Efficacy Studies
Acridone derivatives have been investigated as a promising class of antimalarial agents. These compounds have shown efficacy against the blood, liver, and mosquito stages of malaria parasites.
A lead candidate, T111, an acridone derivative, has demonstrated potent in vitro activity against cultured Plasmodium falciparum parasites, including multidrug-resistant strains. It has also shown ex vivo activity against clinical isolates. The analysis of parasites with resistance to T111 suggests that its mechanism of action involves the inhibition of the mitochondrial electron transport chain, which is distinct from other antimalarials.
The placement of substituents on the acridone ring has been shown to be crucial for antimalarial potency. For instance, the position of a 4-(trifluoromethoxy)phenoxy moiety on ring-B of the acridone structure significantly impacts its antiplasmodial activity.
Table 2: Antimalarial Activity of Acridone Derivatives
| Compound/Derivative | Plasmodium Strain(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| T111 | P. falciparum (pan-sensitive D6, MDR Dd2) | Potent in vitro activity against asexual blood stages. | |
| T111 | P. cynomolgi | Activity against relapsing liver-stage parasites in non-human primate liver cells. | |
| T229 (Compound 28) | P. berghei | Full liver-stage protection and sustained blood-stage cure in murine models. |
Antipsoriatic Activity and Keratinocyte Growth Inhibition
While direct studies on this compound for antipsoriatic activity are limited, the broader class of acridone derivatives has been cited for its potential in this area. nih.gov Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes. Therefore, compounds that can inhibit keratinocyte growth are of therapeutic interest. The anti-inflammatory and antiproliferative properties of acridone derivatives suggest a potential mechanism for their antipsoriatic effects.
Cell Cycle Analysis (e.g., G2/M Phase Arrest) and Apoptosis Induction
A significant aspect of the anticancer activity of acridone derivatives is their ability to influence the cell cycle and induce apoptosis (programmed cell death). Several studies have shown that these compounds can cause cell cycle arrest, particularly in the G2/M phase. mdpi.com
For instance, a chalcone-acridine hybrid, 1C, was found to induce G2/M phase arrest in melanoma cells. mdpi.com This arrest was associated with the modulation of key cell cycle regulatory proteins, including cyclin B1 and p21. mdpi.com The induction of G2/M arrest prevents cancer cells from dividing and proliferating.
In addition to cell cycle arrest, acridone derivatives are potent inducers of apoptosis. rsc.org The acridone derivative 8a was shown to induce oxidative stress-mediated apoptosis in CCRF-CEM leukemia cells. rsc.org This process involved a decrease in the mitochondrial transmembrane potential, the release of cytochrome C, and the activation of caspase-3. rsc.org Another study on a novel acridone derivative, C4, demonstrated that it could induce apoptosis in Hep-G2 cells, possibly through its effect on mitochondrial dysfunction. The induction of apoptosis is a critical mechanism for eliminating cancerous cells.
Elucidation of Structure-Activity Relationships (SAR) for this compound Derivatives
The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical moieties and substitutions that enhance or diminish the therapeutic effects of these compounds.
For anticancer activity, SAR studies on N10-substituted acridone derivatives have revealed that the nature and position of substituents on an attached phenyl ring are critical. nih.gov For example, the presence of electron-withdrawing groups like nitro, fluoro, and chloro at the 4-position of the phenyl ring enhances cytotoxicity against breast cancer cell lines. nih.gov Furthermore, replacing a 4-chlorophenyl group with a 4-fluorophenyl group has been shown to remarkably increase cytotoxicity. nih.gov The linker between the acridone core and the phenyl ring also plays a role, with a carboxamide linker showing increased activity. nih.gov In the case of glyfoline (B1233050) analogues, 1-hydroxy-9-acridones were found to be more active against human leukemic HL-60 cells than their 1-methoxy derivatives.
In the context of antimalarial activity, the position of substituents on the acridone ring system is crucial. For instance, the placement of a 4-(trifluoromethoxy)phenoxy moiety at the 6-position of ring-B was found to be important for optimal antiplasmodial potency.
The antimicrobial activity of acridone derivatives is also influenced by their structure. For example, the introduction of a 1,3,4-oxadiazole ring to the acridone scaffold has been explored as a strategy to enhance antibacterial properties. mdpi.com
Influence of Substituent Position and Nature on Potency and Selectivity
The biological activity of acridone derivatives is significantly modulated by the position and chemical nature of substituents on the acridone core. In vitro studies have demonstrated that even minor alterations to the substitution pattern can lead to substantial changes in potency and selectivity against various biological targets. The electronic properties, steric bulk, and hydrogen-bonding capacity of a substituent all play critical roles in defining the molecule's interaction with its target, such as enzymes or DNA.
Research into N¹⁰-substituted acridone-2-carboxamide derivatives has shown that the placement of substituents on a phenyl ring attached to the acridone structure directly impacts their cytotoxic profile. A systematic investigation of different para-substituents on this phenyl ring revealed a clear order of activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The order was determined to be NO₂ > F > Cl > CH₃ > OCH₃. This suggests that electron-withdrawing groups, particularly the nitro group (NO₂), enhance the anticancer activity more than electron-donating groups like methyl (CH₃) or methoxy (B1213986) (OCH₃).
Similarly, in a series of 2-methylacridone derivatives designed as inhibitors for Microtubule Affinity-Regulating Kinase 4 (MARK4), the nature and position of the substituent on an aniline (B41778) moiety were crucial for inhibitory potency. The most active compound in this series featured a para-methyl group on the aniline ring (IC₅₀ value of 0.82 μM). Analogues with para-fluoro and para-chloro substituents were slightly less potent, with IC₅₀ values of 1.01 μM and 1.49 μM, respectively. This highlights the subtle interplay of electronic and steric factors in modulating biological activity.
Table 1: Effect of Para-Substituent on the Phenyl Ring of N¹⁰-substituted Acridone Derivatives on Anticancer Activity This table illustrates the relative potency based on the substituent at the para-position.
| Substituent | Chemical Formula | Relative Activity Order |
|---|---|---|
| Nitro | -NO₂ | 1 (Most Active) |
| Fluoro | -F | 2 |
| Chloro | -Cl | 3 |
| Methyl | -CH₃ | 4 |
| Methoxy | -OCH₃ | 5 (Least Active) |
Data derived from studies on N¹⁰-substituted acridone-2-carboxamide derivatives.
Table 2: Inhibitory Activity of 2-Methylacridone Derivatives against MARK4 This table shows the IC₅₀ values for 2-methylacridone derivatives with different para-substituents on an attached aniline ring.
| Para-Substituent on Aniline | Chemical Formula | IC₅₀ (μM) |
|---|---|---|
| Methyl | -CH₃ | 0.82 |
| Fluoro | -F | 1.01 |
| Chloro | -Cl | 1.49 |
IC₅₀ represents the concentration required for 50% inhibition of MARK4 activity.
Role of Alkyl Side Chain Length and Functionalization in Biological Response
The length and functionalization of alkyl side chains attached to the acridone nucleus are critical determinants of biological activity, influencing properties such as cell membrane permeability and target interaction. Studies consistently show that modifying these chains can significantly enhance or decrease the potency of acridone analogues.
In research on acridone derivatives with guanidine (B92328) moieties, it was demonstrated that analogues with longer alkyl chains were more effective at penetrating cell membranes and suppressing cell proliferation. The compound featuring an n-hexyl chain proved to be the most cytotoxic in that series. This suggests that the increased lipophilicity conferred by longer alkyl chains facilitates passage through the lipid bilayer of cell membranes, leading to higher intracellular concentrations and greater biological effect.
The importance of the alkyl chain length is also evident in studies of N¹⁰-substituted acridone derivatives. A series of N¹⁰-substituted-2-methyl acridones were evaluated for their ability to reverse P-glycoprotein-mediated multidrug resistance (MDR) in breast cancer cells. The results indicated that a derivative with a four-carbon spacer (an N-butyl group) exhibited the most promising in vitro anticancer activity and reversal of drug resistance when compared to other analogues with different chain lengths. Similarly, other studies have found that N-butyl and N-propyl substituted acridone derivatives show significant cytotoxicity against breast cancer cell lines.
The concept extends to more complex structures, such as bis-acridines, where two acridone chromophores are connected by a linker chain. The length and flexibility of this connecting chain are decisive factors in determining the mechanism of DNA interaction. Conformationally rigid bis-acridines with a short spacer tend to act as mono-intercalators (only one acridone unit inserts into the DNA), whereas those with a longer, more flexible spacer can function as bis-intercalators (both units insert into the DNA), which can lead to different biological outcomes. This highlights that the length of the alkyl chain not only affects physicochemical properties like solubility and permeability but also governs the geometry of interaction with macromolecular targets like DNA.
Table 3: Influence of Alkyl Chain Length on Cytotoxicity of Acridone Derivatives
| Alkyl Chain | Number of Carbons | Observed Activity |
|---|---|---|
| n-Propyl | 3 | Good cytotoxicity |
| n-Butyl | 4 | Significant cytotoxicity and MDR reversal |
| n-Hexyl | 6 | Most cytotoxic in a guanidine-acridone series |
This table summarizes findings on the effect of N-alkyl side chain length on the anticancer properties of acridone analogues.
Emerging Research Directions and Advanced Methodologies for 4 Methyl Acridone
Development of Acridone-Based Fluorescent Probes for Cellular Imaging and Sensing Applications
The rigid, planar structure and inherent fluorescence of the acridone (B373769) nucleus make it an excellent scaffold for the development of fluorescent probes. nih.govbohrium.com These probes are instrumental in visualizing and quantifying biological molecules and processes within living cells, offering high sensitivity and selectivity. nih.govrsc.org
Acridone derivatives have been engineered to act as "turn-on" fluorescent chemosensors, where their fluorescence is significantly enhanced upon binding to a specific target analyte. nih.gov This property is crucial for minimizing background noise and improving detection sensitivity in complex biological environments. The design of these probes often involves modifying the acridone core to create specific binding sites for target molecules, such as metal ions or reactive oxygen species. nih.govmdpi.com
A notable characteristic of some acridone derivatives is their selective fluorescence depending on the environment, which is highly advantageous for cell imaging. mdpi.com While they may show no fluorescence in aqueous solutions, they can emit bright light, for instance, an orange light, once inside a cell. mdpi.comfao.org This phenomenon can be attributed to effects like aggregation-induced emission (AIE), where the self-assembly of the molecules after cellular uptake restricts intramolecular rotations and activates a radiative decay pathway. mdpi.comfao.org
Researchers have successfully developed acridone-based probes for detecting a variety of biologically significant metal ions. For instance, acridino-diaza-20-crown-6 ether derivatives have demonstrated remarkable fluorescence enhancement with high sensitivity and selectivity towards Zn²⁺, Al³⁺, and Bi³⁺ ions. nih.gov Similarly, a coumarin-acridone hybrid probe was designed for the selective detection of Fe³⁺ in living cells and zebrafish, showcasing the potential of these compounds in in-vivo imaging. nih.gov The development of these probes allows for the monitoring of ion concentrations, which is vital for understanding numerous physiological and pathological processes. nih.govnih.gov
Beyond metal ions, acridone-based probes have been designed to detect other important biomolecules. A novel probe based on the 9(10H)-acridone moiety was developed for sensing nitric oxide (NO), a critical signaling molecule. mdpi.comnih.gov This probe, 7,8-Diamino-4-carboxy-10-methyl-9(10H)-acridone, reacts with NO to form a triazole derivative, resulting in a fivefold increase in fluorescence intensity, enabling the detection of NO in living Jurkat cells. mdpi.comnih.gov
The versatility of the acridone scaffold allows for chemical modifications that tune its photophysical properties and target specificity, making it a valuable tool in the ongoing development of advanced probes for cellular imaging and biosensing. mdpi.com
Table 1: Examples of Acridone-Based Fluorescent Probes and Their Applications
Integration of Experimental and Computational Approaches in Drug Discovery and Design
The synergy between experimental synthesis and computational modeling has become a cornerstone of modern drug discovery, significantly accelerating the identification and optimization of lead compounds. Acridone derivatives, including 4-Methyl-acridone, are frequently the subject of these integrated approaches due to their broad spectrum of biological activities. mdpi.comrsc.org
Molecular Docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to its macromolecular target, such as a protein or DNA. ijpsjournal.comiajpr.com In the context of acridone research, docking studies have been instrumental in elucidating the mechanism of action for potential anticancer agents. For example, N¹⁰-substituted acridone derivatives were evaluated as inhibitors of the AKT kinase, a key protein in cancer cell signaling. nih.gov Molecular docking helped identify the binding patterns and crucial amino acid interactions within the AKT active site, corroborating the experimental findings that certain derivatives exhibited potent anticancer activity. nih.gov Similarly, docking simulations have been used to study the interaction of novel disubstituted acridines with DNA topoisomerase I and IIα, revealing different potential binding modes for these enzymes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scialert.netwisdomlib.org QSAR studies on acridone derivatives have provided valuable insights for designing more potent molecules. For instance, a QSAR analysis of N¹⁰ substituted 2-methoxy acridone analogues as cytotoxic agents revealed that the flexibility of the substituent sidechain and the presence of four-membered methylene (B1212753) bridges enhance cytotoxic potency. scialert.net The models also indicated that bulky substituents and sulfur atoms were unfavorable for activity. scialert.net Such predictive models guide medicinal chemists in prioritizing which new derivatives to synthesize and test, saving time and resources. hkbpublications.com
The process is often iterative:
A series of acridone compounds is synthesized and tested for a specific biological activity.
Computational methods like QSAR and molecular docking are used to build models based on the experimental data. nih.govresearchgate.net
These models are then used to predict the activity of new, virtual compounds.
The most promising candidates identified through computational screening are then synthesized and experimentally tested. iajpr.com
The new data is fed back into the models to improve their predictive power.
This integrated approach was demonstrated in a study where twelve novel N¹⁰-substituted acridones were designed and assessed through molecular docking. iajpr.com The three compounds with the highest predicted binding scores were then synthesized and their DNA binding affinity was confirmed experimentally, showing good correlation between the computational and experimental results. iajpr.com This highlights the effectiveness of combining in-silico and in-vitro methods to identify and develop promising therapeutic agents. iajpr.com
Table 2: Application of Computational Methods in Acridone Research
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methyl-acridone, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of this compound typically involves cyclization of substituted anthranilic acid derivatives or Friedel-Crafts acylation of acridine precursors. Optimization requires systematic variation of catalysts (e.g., polyphosphoric acid), solvent polarity, and temperature gradients. For example, refluxing in toluene with AlCl₃ as a catalyst may enhance cyclization efficiency. Reaction progress should be monitored via thin-layer chromatography (TLC), and yields can be improved by recrystallization from ethanol or acetone .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.5–8.5 ppm) and methyl group resonance (δ ~2.5 ppm) for structural confirmation.
- FT-IR : Identify carbonyl stretching vibrations (~1650–1700 cm⁻¹) and C–H bending modes for the methyl group.
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 211 for C₁₄H₁₁NO). Cross-referencing with literature data in SciFinder or Reaxys ensures consistency .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound, and what parameters ensure modeling accuracy?
- Methodological Answer : DFT studies (e.g., B3LYP/6-311+G(d,p)) can model HOMO-LUMO gaps, dipole moments, and charge distribution. Critical parameters include:
- Basis set selection (e.g., 6-31G* vs. def2-TZVP).
- Solvent effects modeled via the polarizable continuum model (PCM).
- Validation against experimental UV-Vis spectra (λₐᵦₛ ~350–400 nm) .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from assay conditions (pH, incubation time) or impurities. Mitigation strategies include:
- Reproducibility checks : Replicate studies with standardized protocols (e.g., CLSI guidelines).
- Purity validation : Use HPLC (>95% purity) and elemental analysis.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Q. What methodological considerations are essential for designing SAR studies on this compound derivatives?
- Methodological Answer : Focus on:
- Structural diversification : Introduce substituents at the 4-methyl or acridone carbonyl positions.
- Activity cliffs : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., topoisomerase II).
- Data normalization : Express activity metrics (e.g., IC₅₀) relative to positive controls (e.g., doxorubicin) to ensure comparability .
Data Presentation & Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility in this compound studies?
- Methodological Answer : Include:
- Detailed reaction stoichiometry (molar ratios, catalyst loading).
- Instrument calibration data (e.g., NMR spectrometer frequency).
- Crystallographic data (CCDC deposition) for novel derivatives.
- Raw spectral data in appendices, following IUPAC nomenclature guidelines .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀. Report confidence intervals (95%) and apply corrections (e.g., Bonferroni) for multiple comparisons. Open-source tools like R or GraphPad Prism enhance transparency .
Contradiction & Contextual Analysis
Q. How can researchers contextualize conflicting mechanistic hypotheses for this compound’s photophysical behavior?
- Methodological Answer : Address contradictions (e.g., intersystem crossing vs. charge-transfer mechanisms) by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
